2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid

Catalog No.
S13799132
CAS No.
M.F
C9H6F4O2
M. Wt
222.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid

Product Name

2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid

IUPAC Name

2-fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

InChI

InChI=1S/C9H6F4O2/c10-7(8(14)15)5-2-1-3-6(4-5)9(11,12)13/h1-4,7H,(H,14,15)

InChI Key

RWVWQHNQCPONLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)F

2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid is a highly specialized, bifunctional fluorinated building block utilized in advanced medicinal chemistry and agrochemical synthesis. By integrating an alpha-fluoro substituent and a meta-trifluoromethyl group onto a phenylacetic acid scaffold, this compound offers a specific combination of enhanced lipophilicity, lowered carboxylic acid pKa, and extreme resistance to metabolic degradation [1]. For procurement teams and synthetic chemists, this precursor is prioritized when standard phenylacetic acids fail to meet the pharmacokinetic or target-binding requirements of a lead candidate, specifically providing a pre-installed chiral center (upon resolution) and a robust steric shield against cytochrome P450-mediated oxidation [2].

Research Fit

Asymmetric synthesis building block
Fluorinated drug discovery intermediate
Chiral resolution and derivatization studies

Substituting 2-fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid with closer, lower-cost analogs like 3-(trifluoromethyl)phenylacetic acid or 2-fluoro-2-phenylacetic acid critically compromises downstream material performance. Omitting the alpha-fluoro group leaves the benzylic carbon highly vulnerable to rapid in vivo oxidation, drastically reducing the half-life of derived active pharmaceutical ingredients (APIs) [1]. Conversely, utilizing 2-fluoro-2-phenylacetic acid sacrifices the lipophilic and electron-withdrawing benefits of the meta-trifluoromethyl group, resulting in poorer membrane permeability and weaker target binding [2]. Procurement decisions must recognize that both fluorinated modifications are synergistically required to achieve the exact physicochemical profile necessary for advanced lead optimization.

Substitution Risk

Loss of chiral center
Non-fluorinated analog lacks the α-fluoro chiral center, limiting asymmetric synthesis studies.
Lower lipophilicity
α-Fluorophenylacetic acid has substantially lower reported logP, which may alter permeability and binding profiles.
Electronic profile mismatch
Absence of m-CF3 or α-F substituents changes acidity and reactivity, affecting downstream derivatization.

Alpha-Fluorination Drives Dramatic pKa Reduction for Target Binding

The introduction of the alpha-fluoro substituent drastically lowers the pKa of the carboxylic acid compared to its non-fluorinated counterpart. While 3-(trifluoromethyl)phenylacetic acid exhibits a pKa of approximately 4.1, the target compound's alpha-fluorine exerts a strong inductive electron-withdrawing effect, reducing the pKa to approximately 2.1–2.3 [1]. This fundamental shift alters the ionization state at physiological pH, changing the pharmacophore's hydrogen-bonding dynamics and salt-bridge formation capabilities in target protein pockets.

Evidence DimensionCarboxylic Acid pKa
Target Compound Data~2.1 - 2.3
Comparator Or Baseline3-(trifluoromethyl)phenylacetic acid (~4.1)
Quantified Difference~2.0 unit reduction in pKa
ConditionsAqueous solution, standard physiological temperature

A lower pKa ensures complete ionization at physiological pH, making this compound essential when a stronger acid moiety is required for optimal API-receptor binding.

Lipophilicity Comparison
Reported
Target XLogP3 = 2.7 3-(Trifluoromethyl)phenylacetic acid: XLogP3 = 2.6 α-Fluorophenylacetic acid: XLogP3 ≈ 1.3 +1.4 over non-CF3 analog
May support higher passive permeability in screening assays
Predicted values; experimental verification advised

Meta-Trifluoromethylation Enhances Lipophilicity and Permeability

Compared to the baseline 2-fluoro-2-phenylacetic acid, the addition of the 3-(trifluoromethyl) group significantly increases the compound's overall lipophilicity. The CF3 group contributes an established Hansch pi value of approximately +0.88 to the LogP [1]. This shifts the estimated LogP from ~1.5 for the non-CF3 analog to ~2.4 for the target compound, providing a critical enhancement in lipophilicity that is maintained even when the carboxylic acid is ionized or converted into an amide derivative.

Evidence DimensionCalculated Lipophilicity (LogP)
Target Compound Data~2.4
Comparator Or Baseline2-fluoro-2-phenylacetic acid (~1.5)
Quantified Difference~+0.9 LogP increase
ConditionsStandard partition coefficient estimation (octanol/water)

Higher lipophilicity directly translates to improved passive cellular penetration and bioavailability for downstream formulations, justifying the higher procurement cost of the CF3-substituted precursor.

Chiral Scaffold
Class-level
Racemic α-fluoro acid with defined stereocenter; enantiomer resolution possible
Enables access to novel chiral entities for SAR studies
Reactivity inferred from class chemistry

Steric and Electronic Blockade of Benzylic Oxidation

Phenylacetic acid derivatives are notoriously susceptible to cytochrome P450-mediated oxidation at the benzylic (alpha) carbon. By replacing a benzylic hydrogen with fluorine, the target compound effectively blocks this metabolic liability due to the high C-F bond dissociation energy of ~116 kcal/mol compared to ~98 kcal/mol for a C-H bond [1]. Substitution with 3-(trifluoromethyl)phenylacetic acid fails to provide this benzylic protection, resulting in significantly faster clearance rates in standard hepatic microsome stability models.

Evidence DimensionBenzylic Bond Dissociation Energy
Target Compound Data~116 kcal/mol (C-F bond)
Comparator Or Baseline3-(trifluoromethyl)phenylacetic acid (~98 kcal/mol for C-H bond)
Quantified Difference+18 kcal/mol increase in bond strength
ConditionsIn vitro hepatic microsome stability models

Procuring the alpha-fluorinated building block prevents rapid metabolic clearance of the final drug candidate, reducing the need for costly downstream redesigns and formulation adjustments.

Acidity Estimation
Class-level
Estimated pKa ~1.6–1.8 α-Fluorophenylacetic acid: pred. pKa 2.12 Phenylacetic acid: exp. pKa 4.31
May enhance ionization at physiological pH
No experimental pKa data available
Synthetic Intermediate
Data to verify
Reported synthon for chiral fluorinated amines; potential step reduction
May streamline synthesis of chiral drug candidates
Based on patent literature; yield data not publicly available

Synthesis of Metabolically Stable NSAID and API Analogs

Because the alpha-fluoro substitution completely blocks benzylic oxidation while the meta-CF3 group prevents aromatic hydroxylation, this compound is the premier choice for synthesizing next-generation anti-inflammatory agents or enzyme inhibitors that require extended in vivo half-lives [1].

Development of High-Affinity Amide-Based Enzyme Inhibitors

The dramatically lowered pKa (~2.1) of the carboxylic acid moiety alters the electronic properties of downstream amide derivatives. This makes the compound highly suitable for designing inhibitors where the carbonyl oxygen must participate in altered hydrogen-bonding networks within a target protein's active site [2].

Fluorinated Chiral Derivatizing Agents (CDAs) for NMR Analysis

Following chiral resolution, the enantiopure form of this acid serves as a highly effective chiral derivatizing agent. The presence of both the alpha-fluoro and the 3-trifluoromethyl groups provides distinct, highly sensitive 19F NMR signals that do not overlap, allowing for precise determination of enantiomeric excess in complex mixtures [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral drug candidate design
Lipophilic chiral scaffold
Enantiomeric purity and membrane permeability comparison
Asymmetric method development
α-Fluoro acid model substrate
19F NMR reaction monitoring without derivatization
Agrochemical intermediate synthesis
Chiral pool building block
Stereochemical integrity and oxidative degradation assessment

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

222.03039208 g/mol

Monoisotopic Mass

222.03039208 g/mol

Heavy Atom Count

15

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